molecular formula C24H33NO6 B14694788 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt CAS No. 35132-78-6

1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt

Cat. No.: B14694788
CAS No.: 35132-78-6
M. Wt: 431.5 g/mol
InChI Key: RITJTUJSFFFNSF-UHFFFAOYSA-N
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Description

1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is a complex organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt typically involves multiple steps:

    Formation of the alpha-Benzylphenethyl ether: This step involves the reaction of benzyl chloride with phenethyl alcohol in the presence of a base such as sodium hydroxide.

    Introduction of the Diethylamino Group: The intermediate product is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the benzyl or phenethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the oxalate salt, potentially converting it back to the free base form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or phenylacetaldehyde, while reduction could regenerate the free base form of the compound.

Scientific Research Applications

1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic effects.

    Atenolol: A selective beta-1 receptor antagonist used in the treatment of hypertension.

    Metoprolol: A beta-1 selective antagonist with applications in treating cardiovascular diseases.

Uniqueness

1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.

Properties

CAS No.

35132-78-6

Molecular Formula

C24H33NO6

Molecular Weight

431.5 g/mol

IUPAC Name

1-(diethylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;oxalic acid

InChI

InChI=1S/C22H31NO2.C2H2O4/c1-3-23(4-2)17-21(24)18-25-22(15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20;3-1(4)2(5)6/h5-14,21-22,24H,3-4,15-18H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

RITJTUJSFFFNSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

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